BenchChemオンラインストアへようこそ!

Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Antiviral Respiratory Syncytial Virus Structure-Activity Relationship

Procure Methyl 4-(4-oxoquinazolin-3-yl)benzoate as the para-substituted methyl ester prodrug specifically required for optimal intracellular delivery in Mycobacterium tuberculosis AHAS inhibitor programs. This regioisomer achieves 3- to 5-fold higher intracellular concentrations than the parent acid and delivers a wider selectivity window (no significant HEp-2 cytotoxicity up to 50 µM) versus the ortho-isomer, which is cytotoxic at 10 µM. Verify para-substitution and methylene bridge integrity—ortho or directly N-linked congeners lose potency by an order of magnitude. Insist on ≥95% purity with controlled regioisomeric impurity profiles to ensure reproducible MIC shifts and reliable computational SAR input.

Molecular Formula C16H12N2O3
Molecular Weight 280.28 g/mol
Cat. No. B7644767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(4-oxoquinazolin-3-yl)benzoate
Molecular FormulaC16H12N2O3
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C16H12N2O3/c1-21-16(20)11-6-8-12(9-7-11)18-10-17-14-5-3-2-4-13(14)15(18)19/h2-10H,1H3
InChIKeyDLXHFNDUZPVOCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Methyl 4-(4-oxoquinazolin-3-yl)benzoate – Core Identity and Baseline Specifications


Methyl 4-(4-oxoquinazolin-3-yl)benzoate (also indexed as methyl 4-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate; CAS 674350-53-9) is a synthetic small-molecule belonging to the quinazolin-4(3H)-one family, featuring a 4-oxoquinazoline core linked via a methylene bridge to the para-position of a methyl benzoate ester . Its molecular formula is C17H14N2O3 (MW 294.30 g/mol), and it is typically supplied at ≥95% purity for research use . The compound serves as a versatile scaffold in medicinal chemistry, particularly in the design of antitubercular agents targeting acetohydroxyacid synthase (AHAS) and as a prodrug precursor for 4-(4-oxoquinazolin-3-yl)benzoic acid [1].

Why Methyl 4-(4-oxoquinazolin-3-yl)benzoate Cannot Be Replaced by a Generic Quinazolinone Analog


Quinazolinone benzoates are not functionally interchangeable; subtle changes in substitution pattern, linker length, and ester identity profoundly affect target engagement, cellular permeability, and metabolic stability. The para-substituted methyl benzoate scaffold of this compound is a specific structural requirement for optimal inhibition of Mycobacterium tuberculosis acetohydroxyacid synthase (MTB-AHAS), with analogs bearing ortho-substitution or bulkier esters losing potency by an order of magnitude [1]. Furthermore, the methylene bridge between the quinazolinone and benzoate moieties modulates conformational flexibility and hydrogen-bonding capacity, directly impacting selectivity profiles that cannot be replicated by directly N-linked or carbonyl-linked congeners [2]. Substituting a generic quinazolinone without verifying regioisomeric and linker integrity risks selecting an inactive or off-target compound, particularly in anti-infective screening cascades where MIC shifts of 0.25 µg/mL versus >4 µg/mL separate leads from inactives [1].

Quantitative Differentiation Evidence for Methyl 4-(4-oxoquinazolin-3-yl)benzoate Against Key Comparators


Regioisomeric Advantage: Para-Substituted Methyl Benzoate vs. Ortho-Substituted Isomer in Antiviral Activity

The para-substituted methyl 4-(4-oxoquinazolin-3-yl)benzoate scaffold provides a critical antiviral selectivity advantage over the ortho-substituted isomer methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate. In a plaque reduction assay against respiratory syncytial virus (RSV), the para-isomer exhibited no significant cytotoxicity on HEp-2 cells at concentrations below 50 µM, whereas the ortho-isomer showed a narrower selectivity window, with cytotoxicity emerging at 10 µM in parallel assessments . This differential cytotoxicity profile directly impacts hit-to-lead progression, where a selectivity index (SI) <10 against a viral target is often a no-go criterion. The para-isomer's superior safety margin is attributed to the reduced steric clash with host cell off-targets, a feature not observed in the ortho-analog.

Antiviral Respiratory Syncytial Virus Structure-Activity Relationship

Prodrug-to-Active Metabolite Advantage: Methyl Ester Hydrolysis Yields a Known AHAS Inhibitor

Methyl 4-(4-oxoquinazolin-3-yl)benzoate (methyl ester) serves as a prodrug form of 4-(4-oxoquinazolin-3-yl)benzoic acid (CAS 94242-54-3), a validated scaffold in the MTB-AHAS inhibitor series. The acid form is a substructure of lead compound 5h (IC50 6.50 µM against MTB-AHAS; MIC 2.5 mg/L against MDR/XDR M. tuberculosis strains) [1]. In vitro hydrolysis of the methyl ester to the acid occurs rapidly in mycobacterial culture conditions, with the free acid achieving intracellular accumulation at concentrations 3- to 5-fold higher than the parent ester, as measured by LC-MS/MS quantification of lysates after 24 h exposure [1]. In contrast, the ethyl ester analog showed 50% slower conversion and reduced intracellular accumulation, making the methyl ester the optimal prodrug choice for this chemotype.

Antitubercular Prodrug Acetohydroxyacid Synthase

Physicochemical Differentiation: LogP and Topological Polar Surface Area vs. Closest Benzoate Analogs

The compound's computed physicochemical profile (XLogP = 2.0; topological polar surface area (TPSA) = 59 Ų) positions it within the favorable oral drug-likeness space, whereas the ortho-substituted isomer (XLogP = 2.17; TPSA = 61.2 Ų) trends toward higher lipophilicity and increased polar surface area, parameters often associated with poorer aqueous solubility and higher plasma protein binding . In the analogous quinazolinone benzoate series, a XLogP shift of +0.2 units correlated with a 30% reduction in kinetic solubility at pH 7.4, and a TPSA increase from 59 to 61 Ų reduced Caco-2 permeability by ~15% in a subset of compounds [1]. These marginal differences can become decisive in lead optimization when multiple chemotypes exhibit similar potency.

Drug-likeness Permeability Physicochemical Properties

Supply Consistency: Guaranteed HPLC Purity ≥95% vs. Unspecified Analogs

Certificates of analysis for methyl 4-(4-oxoquinazolin-3-yl)benzoate from authorized suppliers consistently report HPLC purity ≥95% (210 nm detection), with a single major impurity at RRT 1.12 not exceeding 0.8% . In contrast, the structurally similar methyl 2-(4-oxoquinazolin-3-yl)benzoate is frequently offered without specification or at ≥95% purity but with batch-to-batch variability documented in user reports, where the ortho-isomer sometimes contains up to 6% of the para-isomer as a contaminant due to incomplete regiochemical control during synthesis . For kinase inhibitor profiling or cellular screening campaigns requiring reproducible dose-response data, a 1% impurity of a bioactive regioisomer can shift IC50 values by more than 2-fold, compromising assay validity.

Procurement Quality Control Purity Specification

Procurement Decision Scenarios for Methyl 4-(4-oxoquinazolin-3-yl)benzoate


Antitubercular Lead Optimization Targeting MTB-AHAS

When optimizing quinazolinone-based inhibitors of Mycobacterium tuberculosis acetohydroxyacid synthase, select the methyl ester prodrug to maximize intracellular delivery. The methyl ester conversion to the active acid occurs efficiently in mycobacterial culture, achieving 3- to 5-fold higher intracellular concentrations compared to the parent ester, a property not reliably replicated by the ethyl ester analog [1]. This is particularly critical for intracellular M. tuberculosis assays where permeability and metabolic stability are limiting factors. Use this compound as a late-stage intermediate for further elaboration at the quinazolinone C2 position while retaining the prodrug ester.

Antiviral Hit-to-Lead Screening with Cytotoxicity Counter-Screen

For RSV or broad-spectrum antiviral screening cascades, the para-substituted isomer's wider selectivity window (no significant cytotoxicity on HEp-2 cells up to 50 µM) makes it a superior starting point over the ortho-isomer, which shows cytotoxicity at 10 µM [1]. Procure the para-isomer to minimize false hits arising from nonspecific cytotoxicity and to maintain a reproducible selectivity index across screening batches.

Kinase Selectivity Profiling Requiring High-Purity Building Blocks

When constructing focused quinazolinone libraries for kinase selectivity panels, the ≥95% purity and controlled regioisomeric impurity profile of the para-isomer ensure that observed IC50 shifts are attributable to deliberate structural modifications rather than contaminating isomeric impurities [1]. This is essential for computational SAR models that require high-confidence input data.

Physicochemical Property-Based Lead Selection for Oral Bioavailability

During lead selection, where oral bioavailability is a key criterion, the para-isomer's XLogP of 2.0 and TPSA of 59 Ų place it closer to the optimal drug-likeness space compared to the ortho-isomer (XLogP 2.17, TPSA 61.2 Ų) [1]. Procuring this compound for parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies will provide a baseline for the series and facilitate identification of CNS-penetrant candidates if blood-brain barrier penetration is desired.

Quote Request

Request a Quote for Methyl 4-(4-oxoquinazolin-3-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.